N-benzyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-benzyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with the molecular formula C23H21N3O4S This compound is known for its unique structural features, which include a benzothiophene core, a nitrobenzoyl group, and a benzyl group
Preparation Methods
The synthesis of N-benzyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate reagent.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.
Attachment of the Benzyl Group: The benzyl group is attached via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-benzyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
N-benzyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to interact with amino acid residues on proteins, causing conformational changes that affect protein function. This interaction can inhibit the activity of certain enzymes, such as proteases and kinases, and affect the function of ion channels and transporters.
Comparison with Similar Compounds
N-benzyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with similar compounds such as:
N-benzyl-2-(4-nitrobenzoyl)hydrazinecarbothioamide: This compound has a similar structure but contains a hydrazinecarbothioamide group instead of a carboxamide group.
N-benzyl-4-[(2-bromoacetyl)amino]benzamide: This compound features a bromoacetyl group, which imparts different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H21N3O4S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-benzyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H21N3O4S/c27-21(16-10-12-17(13-11-16)26(29)30)25-23-20(18-8-4-5-9-19(18)31-23)22(28)24-14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,24,28)(H,25,27) |
InChI Key |
NDXRIRSIUQGIKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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